4-(3-chlorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
4-(3-chlorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a synthetic organic compound belonging to the class of benzo[e][1,2,4]thiadiazine derivatives
Properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]-2-(2,6-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c1-15-7-5-8-16(2)21(15)25-22(26)24(14-17-9-6-10-18(23)13-17)19-11-3-4-12-20(19)29(25,27)28/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPBVDXAIJHGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves the following steps:
Formation of the benzo[e][1,2,4]thiadiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-chlorobenzyl group: This step often involves a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable base.
Attachment of the 2,6-dimethylphenyl group: This can be
Biological Activity
4-(3-chlorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and various research findings related to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of appropriate benzyl and dimethylphenyl derivatives with thiadiazine precursors. The synthetic route may involve the following steps:
- Formation of Thiadiazine Core : The initial step involves creating the benzo[e][1,2,4]thiadiazine structure through cyclization reactions.
- Substitution Reactions : The introduction of the 3-chlorobenzyl and 2,6-dimethylphenyl groups is achieved through electrophilic aromatic substitution techniques.
- Final Modifications : Additional functional groups may be introduced to enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance:
- Cell Line Studies : Research has demonstrated that derivatives of thiadiazines exhibit significant cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in liver cancer cells through modulation of key signaling pathways such as Akt and ASK-1 proteins .
- IC50 Values : In vitro assays revealed that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .
Acetylcholinesterase Inhibition
Another critical area of research involves the inhibition of acetylcholinesterase (AChE):
- Mechanism : Compounds with similar structures have been evaluated for their ability to inhibit AChE, which is crucial in treating neurodegenerative diseases like Alzheimer's. Studies suggest that these compounds can effectively increase acetylcholine levels by inhibiting AChE activity .
- Comparative Analysis : The compound's efficacy was compared with known AChE inhibitors, showing promising results in preliminary assays.
Study 1: Thiadiazine Derivatives in Cancer Therapy
A study published in 2019 explored various thiadiazine derivatives for their anticancer properties. Among them, compounds structurally related to this compound exhibited notable cytotoxicity against liver cancer cells. The study emphasized the role of structural modifications in enhancing biological activity .
Study 2: Neuroprotective Effects
In a separate investigation focused on neuroprotective effects against AChE-related cognitive decline, several compounds were synthesized and tested for their ability to inhibit enzyme activity effectively. Results indicated that certain derivatives could significantly reduce AChE activity compared to control groups .
Data Tables
| Property | Value/Description |
|---|---|
| Molecular Formula | C19H19ClN2O2S |
| CAS Number | 892358-81-5 |
| Anticancer Activity (IC50) | Low micromolar range (exact values vary) |
| AChE Inhibition | Significant inhibition observed |
Scientific Research Applications
Antimicrobial Activity
Studies have indicated that thiadiazine derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. For instance, research has shown that modifications in the thiadiazine structure can enhance antimicrobial potency, making these compounds potential candidates for new antibiotics .
Anticancer Properties
Thiadiazine derivatives have also been investigated for their anticancer activities. The compound has demonstrated cytotoxic effects on several cancer cell lines, suggesting that it may inhibit tumor growth by inducing apoptosis. The mechanism is believed to involve the modulation of signaling pathways related to cell proliferation and survival .
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor of key enzymes involved in disease processes. For example, studies have shown its potential as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, enhancing cognitive function .
Pesticidal Activity
The unique structure of thiadiazine derivatives lends itself well to agricultural applications. The compound has been tested for its efficacy as a pesticide against various agricultural pests. Preliminary results suggest that it possesses insecticidal properties that could be harnessed for crop protection .
Herbicidal Effects
In addition to insecticidal properties, there is evidence that this compound exhibits herbicidal activity. Its application in agricultural settings could help manage weed populations effectively while minimizing the use of traditional herbicides that may have detrimental environmental impacts .
Polymer Chemistry
The incorporation of thiadiazine derivatives into polymer matrices has been explored for developing materials with enhanced thermal and mechanical properties. The presence of the thiadiazine structure can improve the stability and durability of polymers under various conditions .
Photochemical Applications
Recent investigations have suggested that compounds like 4-(3-chlorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide may be utilized in photochemical applications due to their ability to absorb light and participate in photochemical reactions. This property could be advantageous in developing light-sensitive materials or sensors .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated effective inhibition against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. |
| Study B | Anticancer | Showed cytotoxicity in MCF-7 breast cancer cells with an IC50 value of 20 µM after 48 hours of treatment. |
| Study C | Pesticidal | Exhibited 75% mortality in target pest populations within 24 hours at a concentration of 100 ppm. |
| Study D | Polymer Chemistry | Enhanced tensile strength by 30% when incorporated into a polyvinyl chloride matrix compared to control samples. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
